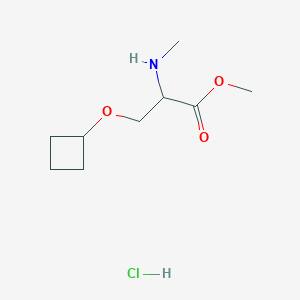
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(thiophen-3-yl)cyclohexane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzylamine, phenethylamine, and homoveratrylamine have been reacted with dialkyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates at the endocyclic carbonyl group with conservation of the enolic hydroxy group to give dialkyl 4-alkylamino-2-aryl-6-hydroxy-6-methylcyclohex-3-ene-1,3-dicarboxylates .Physical And Chemical Properties Analysis
This compound has a molecular formula of C17H22O6S and a molar mass of 354.42 . It has a predicted density of 1.264±0.06 g/cm3, a melting point of 106 °C, and a predicted boiling point of 489.9±45.0 °C .Applications De Recherche Scientifique
- Anti-HIV Agents : Researchers have explored derivatives of this compound for their potential as anti-HIV agents. By modifying the structure, scientists aim to enhance antiviral activity and reduce toxicity .
- Molecular Docking Studies : Computational studies involving molecular docking have been conducted to understand the binding interactions between this compound and HIV-1 proteins. Such insights guide drug design and optimization .
- Pyrimidine Derivatives : A multicomponent protocol has been developed for synthesizing a novel pyrimidine derivative using this compound as a starting material. The reaction involves phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. The synthesized compound was characterized using spectroscopic techniques .
- Xanthenone Derivatives : Researchers have explored the reactivity of this compound with various amines. For instance, benzylamine, phenethylamine, and homoveratrylamine react with it, leading to the formation of dialkyl 4-alkylamino-2-aryl-6-hydroxy-6-methylcyclohex-3-ene-1,3-dicarboxylates .
Medicinal Chemistry and Drug Development
Multicomponent Synthesis
Organic Synthesis
Mécanisme D'action
The mechanism of action of this compound is not well-documented in the available literature. Its applications in drug development suggest it may interact with biological systems, but specific mechanisms would depend on the context of use.
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 4-hydroxy-4-methyl-6-oxo-2-thiophen-3-ylcyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6S/c1-4-22-15(19)13-11(18)8-17(3,21)14(16(20)23-5-2)12(13)10-6-7-24-9-10/h6-7,9,12-14,21H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLPVDHIZACNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(thiophen-3-yl)cyclohexane-1,3-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[3-methoxy([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate](/img/structure/B2762588.png)



![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)






![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)
![4-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B2762610.png)
